molecular formula C16H15NO4 B14173077 5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione CAS No. 923004-66-4

5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione

Cat. No.: B14173077
CAS No.: 923004-66-4
M. Wt: 285.29 g/mol
InChI Key: JBXWMIUXXNFVTG-UHFFFAOYSA-N
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Description

5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group at the 5-position, a nitro group at the 4’-position, and two ketone groups at the 3 and 4 positions of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione typically involves multi-step organic reactions. One common method includes the nitration of 5-tert-butylbiphenyl followed by oxidation to introduce the ketone functionalities. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.

    Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Major Products

    Reduction: 5-tert-Butyl-4’-amino[1,1’-biphenyl]-3,4-dione.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

    Oxidation: 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dicarboxylic acid.

Scientific Research Applications

5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The compound’s biphenyl structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Lacks the nitro and ketone groups, making it less reactive in certain chemical reactions.

    4-tert-Butyl-4’-nitrobiphenyl: Similar structure but lacks the ketone groups, affecting its reactivity and applications.

    Tetra(4-tert-butyl-5-nitro)phthalocyanine: Contains multiple nitro groups and a phthalocyanine core, used in different applications such as catalysis and dye production.

Uniqueness

5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione is unique due to the combination of its tert-butyl, nitro, and ketone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

923004-66-4

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-tert-butyl-5-(4-nitrophenyl)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C16H15NO4/c1-16(2,3)13-8-11(9-14(18)15(13)19)10-4-6-12(7-5-10)17(20)21/h4-9H,1-3H3

InChI Key

JBXWMIUXXNFVTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=O)C1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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